N-methacryloyl-L-proline

Overview

Description

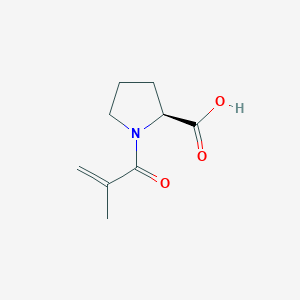

N-Methacryloyl-L-proline is a modified amino acid derivative where the methacryloyl group (CH₂=C(CH₃)CO-) is attached to the nitrogen of L-proline. The molecule exhibits cis-trans isomerism due to restricted rotation about the amide bond. In chloroform, the trans isomer dominates (91%) due to intramolecular hydrogen bonding between the carboxylic acid hydrogen and the carbonyl oxygen, while the cis isomer increases in the t-butyl ester form (33% cis, 67% trans) . This structural flexibility and stability make it valuable in polymer chemistry and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylacryloyl)-L-proline typically involves the reaction of L-proline with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 1-(2-Methylacryloyl)-L-proline can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylacryloyl)-L-proline can undergo various chemical reactions, including:

Addition Reactions: The double bond in the 2-methylacryloyl group can participate in addition reactions with nucleophiles.

Substitution Reactions: The proline moiety can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.

Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions at the amino group.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed

Addition Reactions: Products include adducts formed by the addition of nucleophiles to the double bond.

Substitution Reactions: Products include substituted proline derivatives.

Polymerization: Products include polymers with varying properties depending on the reaction conditions and monomers used.

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

N-methacryloyl-L-proline can be utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, making NMP a promising candidate for targeted drug delivery applications.

1.2 Tissue Engineering

In tissue engineering, NMP can serve as a scaffold material that supports cell growth and differentiation. Its ability to mimic extracellular matrix components makes it suitable for developing biomaterials that promote tissue regeneration.

1.3 Antimicrobial Properties

Research has indicated that proline derivatives, including NMP, exhibit antimicrobial activity. This characteristic can be harnessed in developing coatings for medical devices to prevent infections.

Dental Applications

2.1 Bonding Agents

NMP has been investigated for its role in enhancing the bonding strength between composite resins and dentin surfaces. Studies have shown that the application of NMP can lead to the formation of a hybrid layer, significantly improving bond strength compared to traditional bonding agents. For instance, one study reported tensile bond strengths ranging from 13 to 15 MPa when using NMP derivatives on etched dentin surfaces .

2.2 Hybrid Layer Formation

The application of NMP results in the expansion of collagen fibers in dentin, facilitating better infiltration of bonding agents and enhancing the durability of dental restorations . The formation of a thicker hybrid layer contributes to improved mechanical properties of dental composites.

Polymer Science

3.1 Synthesis of Functional Polymers

NMP serves as a monomer for synthesizing various functional polymers, including poly(N-acryl-L-proline). These polymers have shown biological activity, such as inhibiting heparanase and promoting fibroblast growth factor (FGF) release . Their unique properties make them suitable for biomedical applications.

3.2 Thermoresponsive Polymers

Polymers based on NMP can exhibit thermoresponsive behavior, which is essential for applications requiring temperature-sensitive responses. Such polymers can transition between sol and gel states based on temperature changes, making them ideal for drug delivery systems that respond to physiological temperature variations .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Methylacryloyl)-L-proline involves its interaction with specific molecular targets. The 2-methylacryloyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Features

Key Observations :

- The methacryloyl group introduces a polymerizable double bond, distinguishing it from acetyl or methyl derivatives.

- N-Succinyl-L-proline has a higher molecular weight due to the additional carboxylic acid group .

Physicochemical Properties

Key Differences :

- This compound’s isomerism and solvent-dependent conformational preferences are unique among these derivatives .

- N-Acetyl-L-proline’s high water solubility contrasts with the chloroform solubility of this compound .

Functional Insights :

- The methacryloyl group enables crosslinking in polymers, whereas acetyl/methyl groups enhance solubility or metabolic stability in drug design .

Biological Activity

N-methacryloyl-L-proline is a synthetic derivative of the naturally occurring amino acid L-proline. Its unique structure and properties have garnered attention for various biological applications, particularly in drug delivery systems, antimicrobial activity, and as a potential therapeutic agent in different diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a methacryloyl group attached to the proline backbone. This modification enhances its reactivity and allows it to participate in various chemical reactions. The compound can form hydrogels that are biocompatible and suitable for drug delivery applications due to their ability to encapsulate therapeutic agents while minimizing systemic side effects.

1. Drug Delivery Systems

This compound has been utilized in the development of hydrogels that serve as drug delivery platforms. These hydrogels can be loaded with various drugs, including growth factors and antibiotics, allowing for localized and sustained release. In vitro studies have demonstrated that these hydrogels can maintain therapeutic drug levels over extended periods while exhibiting minimal cytotoxicity.

Table 1: Characteristics of this compound Hydrogels

| Property | Value |

|---|---|

| Compressive Strength (MPa) | 195-210 |

| Diametral Tensile Strength (MPa) | 19-26 |

| Biaxial Flexural Strength (MPa) | 38-46 |

| Drug Release Profile | Sustained over time |

2. Antimicrobial Properties

Research indicates that derivatives of L-proline, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various pathogens, which suggests their potential use as antimicrobial agents in medical applications .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that proline derivatives can modulate inflammatory responses, making them candidates for therapeutic interventions in inflammatory diseases .

Case Studies

Case Study 1: Enhanced Mechanical Properties in Dental Applications

A study focused on incorporating this compound into glass ionomer cements (GICs) demonstrated significant improvements in mechanical properties compared to traditional GICs. The modified cements exhibited increased compressive strength (up to 170% higher), making them more durable for dental applications .

Case Study 2: Targeting Proline Uptake in Trypanosoma cruzi

In the context of Chagas disease, researchers explored the role of L-proline uptake by Trypanosoma cruzi. They developed inhibitors targeting proline transporters, which showed potential in disrupting the parasite's lifecycle and reducing its virulence. This approach highlights the significance of proline metabolism in pathogenic organisms and suggests that derivatives like this compound could be leveraged for therapeutic strategies against such infections .

While specific mechanisms of action for this compound remain under investigation, its structural similarity to natural amino acids allows it to participate in biochemical pathways relevant to cellular metabolism and signaling. The formation of amide bonds with other biomolecules may facilitate interactions that enhance its biological efficacy.

Q & A

Q. Basic: How can N-methacryloyl-L-proline be synthesized with minimal racemization?

Methodological Answer:

this compound can be synthesized via mild alkaline hydrolysis of t-butyl N-methacryloyl-L-prolinate. This method reduces racemization risk by using non-aqueous, basic conditions (e.g., NaOH in THF/ethanol), achieving completion in 1 hour compared to 25 hours under classical conditions. Retention of configuration is confirmed by specific rotation measurements ([α]D = -136.2) and enantiomeric purity via HPLC analysis .

Q. Basic: What analytical techniques confirm the enantiomeric purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Ensures enantiomeric purity by resolving peaks for individual isomers (e.g., single peak observed post-hydrolysis, confirming no racemization) .

- NMR Spectroscopy : Identifies cis/trans isomer ratios (e.g., 91% trans isomer in chloroform due to γ-turn intramolecular H-bonding between CO oxygen and COOH hydrogen) .

- Polarimetry : Validates optical activity consistency with literature values ([α]D = -137.8 in chloroform) .

Q. Basic: How do solvent conditions influence the cis-trans isomerism of this compound?

Methodological Answer:

Solvent polarity and H-bonding capacity dictate isomer equilibrium. In chloroform, the trans isomer dominates (91%) due to intramolecular H-bonding stabilizing the γ-turn conformation. For the t-butyl ester derivative, the cis isomer increases to ~33% in less polar solvents. NMR titration across solvents (e.g., DMSO, CDCl₃) is critical for monitoring isomer ratios .

Q. Advanced: How can researchers resolve discrepancies in NMR data interpretation for this compound’s isomeric forms?

Methodological Answer:

Discrepancies may arise from solvent-specific isomer ratios or incomplete assignment of proton signals. Mitigation strategies include:

- Comparative Solvent Studies : Analyze NMR spectra in multiple solvents (e.g., CDCl₃ vs. DMSO) to isolate solvent effects .

- Dynamic NMR (DNMR) : Probe restricted amide bond rotation by variable-temperature experiments to distinguish cis/trans populations .

- Cross-Validation : Correlate NMR findings with HPLC retention times and computational simulations (e.g., DFT for H-bonding stability) .

Q. Advanced: What methodological considerations are essential when designing kinetic studies for this compound synthesis?

Methodological Answer:

- Reaction Monitoring : Use inline FTIR or periodic HPLC sampling to track ester hydrolysis progress and intermediate stability .

- Temperature Control : Maintain consistent thermal conditions to avoid side reactions (e.g., methacryloyl group decomposition).

- Statistical Reproducibility : Replicate experiments under identical conditions (≥3 trials) and report mean ± SD for reaction yields, as per NIH preclinical guidelines .

Q. Advanced: How does intramolecular H-bonding in this compound impact its structural stability in biomaterial applications?

Methodological Answer:

The γ-turn H-bonding stabilizes the trans isomer, reducing conformational flexibility. This rigidity may enhance thermal stability but limit compatibility with polar solvents. To assess:

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of cis/trans-rich samples.

- Solvent Swelling Studies : Measure volumetric changes in hydrogels to correlate H-bonding with crosslinking efficiency .

- Molecular Dynamics Simulations : Model H-bond persistence under physiological conditions to predict degradation rates .

Q. Advanced: How should researchers address contradictions in reported synthetic yields of this compound?

Methodological Answer:

Yield discrepancies often stem from:

- Purity of Starting Materials : Validate t-butyl ester purity via LC-MS before hydrolysis .

- Workup Procedures : Optimize acid quenching (pH control) to minimize premature precipitation.

- Byproduct Analysis : Use GC-MS to identify unreacted esters or oligomerization products.

Report detailed protocols, including solvent drying methods and stirring rates, to enhance reproducibility .

Properties

IUPAC Name |

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYUJDJZUWFDO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527884 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51161-88-7 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.